
1-(4-Bromophenyl)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a bromine atom on the phenyl ring and a sulfonyl chloride group attached to a propane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)propane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 1-(4-bromophenyl)propane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride by the action of thionyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonic acid or sulfonate salt using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the bromine atom on the phenyl ring can undergo oxidation to form brominated phenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions typically occur in the presence of a base (e.g., triethylamine) to neutralize the HCl by-product.
Reduction: Lithium aluminum hydride (LiAlH4) is a strong reducing agent used in anhydrous conditions to reduce the sulfonyl chloride to sulfonic acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the bromine atom on the phenyl ring.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid: Formed by the reduction of the sulfonyl chloride group.
Scientific Research Applications
1-(4-Bromophenyl)propane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the sulfur atom, the chloride ion is displaced, forming a new covalent bond with the nucleophile. This mechanism is fundamental to the compound’s ability to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)propane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)propane-1-sulfonyl chloride: Similar structure but with a methyl group instead of bromine.
1-(4-Nitrophenyl)propane-1-sulfonyl chloride: Similar structure but with a nitro group instead of bromine.
Uniqueness
1-(4-Bromophenyl)propane-1-sulfonyl chloride is unique due to the presence of the bromine atom, which can participate in additional chemical reactions, such as bromination and cross-coupling reactions. The bromine atom also influences the compound’s reactivity and properties, making it distinct from other sulfonyl chloride derivatives.
Properties
Molecular Formula |
C9H10BrClO2S |
|---|---|
Molecular Weight |
297.60 g/mol |
IUPAC Name |
1-(4-bromophenyl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO2S/c1-2-9(14(11,12)13)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3 |
InChI Key |
CLTIOWFXQWXRME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




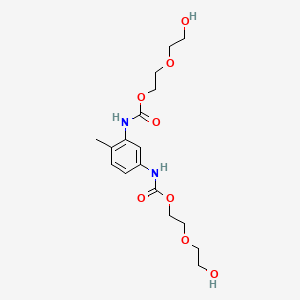
![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)

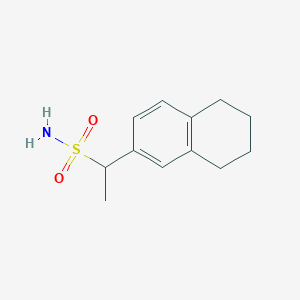
![4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine](/img/structure/B13642890.png)
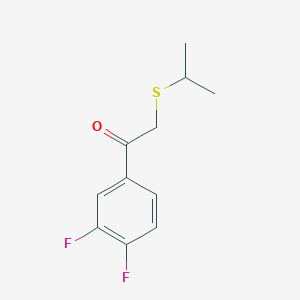
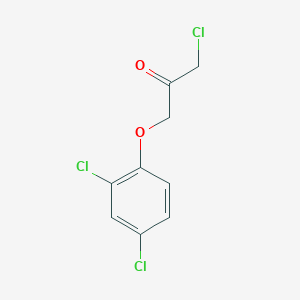
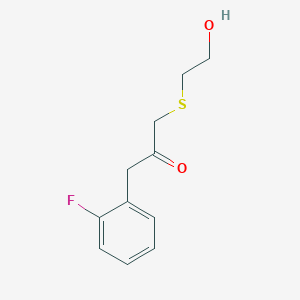
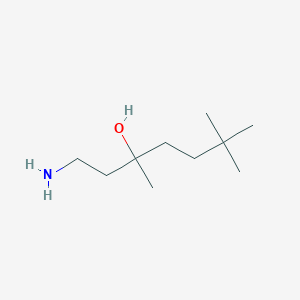
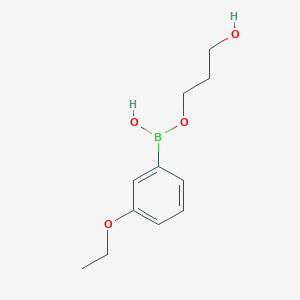
![5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13642935.png)

